molecular formula C11H10N2O2 B574354 Methyl 5-aminoisoquinoline-6-carboxylate CAS No. 187732-93-0

Methyl 5-aminoisoquinoline-6-carboxylate

Cat. No.: B574354
CAS No.: 187732-93-0
M. Wt: 202.213
InChI Key: LXCHVVOCFVGLAY-UHFFFAOYSA-N
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Description

Methyl 5-aminoisoquinoline-6-carboxylate is a heterocyclic organic compound featuring an isoquinoline backbone substituted with an amino group at position 5 and a methyl ester at position 4.

Properties

CAS No.

187732-93-0

Molecular Formula

C11H10N2O2

Molecular Weight

202.213

IUPAC Name

methyl 5-aminoisoquinoline-6-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)9-3-2-7-6-13-5-4-8(7)10(9)12/h2-6H,12H2,1H3

InChI Key

LXCHVVOCFVGLAY-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C2=C(C=C1)C=NC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Differences

Key structural analogs include methyl-substituted quinoline carboxylates with variations in substituent type, position, and functional groups. A comparative analysis is provided below:

Table 1: Structural and Molecular Comparisons
Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents
Methyl 5-aminoisoquinoline-6-carboxylate Not Available Likely C₁₁H₁₀N₂O₂ ~218.21 (estimated) -NH₂ (C5), -COOCH₃ (C6)
Methyl 2-acetamidoquinoline-6-carboxylate 2221953-68-8 C₁₃H₁₂N₂O₃ 244.25 -NHAc (C2), -COOCH₃ (C6)
Methyl 5-Amino-8-methoxy-4-phenylquinoline-6-carboxylate 149221-76-1 C₁₈H₁₆N₂O₃ 308.34 -NH₂ (C5), -OCH₃ (C8), -Ph (C4)
Methyl 2-chloroquinoline-5-carboxylate 1192569-38-2 C₁₁H₈ClNO₂ 235.64 -Cl (C2), -COOCH₃ (C5)

Key Observations :

  • Molecular Weight : Bulky substituents (e.g., phenyl, methoxy) significantly increase molecular weight, as seen in the 308.34 Da compound .
Table 2: Property Comparison
Property This compound Methyl 2-acetamidoquinoline-6-carboxylate Methyl 2-chloroquinoline-5-carboxylate
Solubility Likely moderate (polar -NH₂ group) Lower (bulky -NHAc reduces polarity) Low (lipophilic -Cl dominates)
Toxicity (Acute) Not reported Category 4 (oral, dermal, inhalation) Not reported
Synthetic Complexity Moderate (single -NH₂ substitution) High (amide formation required) Low (direct chlorination)

Key Observations :

  • Toxicity: Methyl 2-acetamidoquinoline-6-carboxylate exhibits acute toxicity (Category 4), but ecological data (persistence, bioaccumulation) remain unknown .
  • Synthetic Accessibility: Chlorinated analogs (e.g., Methyl 2-chloroquinoline-5-carboxylate) are simpler to synthesize than amino- or acetamido-substituted derivatives .

Functional and Application Differences

  • Amino-Substituted Analogs: The -NH₂ group in this compound may enhance interactions with biological targets (e.g., enzymes, receptors) compared to chloro or acetamido analogs. This property is critical in drug design for improving binding affinity .
  • Chlorinated Analogs: Chlorine substituents (e.g., in Methyl 2-chloroquinoline-5-carboxylate) increase electronegativity and stability, making these compounds suitable for catalytic or materials science applications .

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